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2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Documentation Hub

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  • Product: 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • CAS: 898389-29-2

Core Science & Biosynthesis

Foundational

crystallographic data for 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

An In-Depth Technical Guide to the Crystallographic Analysis of 2-(Aryl)imidazo[1,2-a]pyridine-3-carbaldehydes for Drug Discovery Professionals This guide provides a comprehensive overview of the crystallographic analysi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 2-(Aryl)imidazo[1,2-a]pyridine-3-carbaldehydes for Drug Discovery Professionals

This guide provides a comprehensive overview of the crystallographic analysis of 2-(Aryl)imidazo[1,2-a]pyridine-3-carbaldehydes, a class of compounds with significant interest in medicinal chemistry.[1][2][3] While direct is not publicly available, this guide will utilize the detailed structural information for the parent compound, 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, as a case study.[1][4] The methodologies and analyses presented are directly applicable to the 3-methylphenyl derivative and other analogues within this chemical series.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anxiolytic properties.[2][3][5] The substitution pattern on this heterocyclic core plays a critical role in modulating the pharmacological profile. Specifically, the introduction of an aryl group at the 2-position and a carbaldehyde at the 3-position provides a key platform for further chemical elaboration and structure-activity relationship (SAR) studies.

X-ray crystallography is an indispensable tool in this context, offering precise three-dimensional structural information at the atomic level. This data is crucial for understanding intermolecular interactions, guiding lead optimization, and facilitating rational drug design.

Synthesis and Crystallization

Synthesis of 2-(Aryl)imidazo[1,2-a]pyridine-3-carbaldehydes

The synthesis of the title compound and its analogues is typically achieved through a Vilsmeier-Haack reaction.[1] This well-established method involves the formylation of an electron-rich aromatic or heterocyclic compound.

Experimental Protocol:

  • Reagent Preparation: In a flask cooled to 0 °C (273 K), slowly add phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF).

  • Addition of Starting Material: To this cooled solution, add the corresponding 2-(Aryl)imidazo[1,2-a]pyridine portionwise.

  • Reaction: The reaction mixture is then heated to 100 °C (373 K) for approximately 1 hour.

  • Work-up: After cooling, the solution is neutralized with an aqueous solution of sodium carbonate (Na2CO3) and extracted with a suitable organic solvent, such as dichloromethane.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired carbaldehyde as a solid.[1]

Causality Behind Experimental Choices:

  • The Vilsmeier-Haack reagent (formed from POCl3 and DMF) is a mild electrophile that is highly effective for the formylation of the electron-rich imidazo[1,2-a]pyridine ring system at the C3 position.

  • The purification by column chromatography is essential to obtain a high-purity crystalline material suitable for X-ray diffraction analysis.

Crystallization

Obtaining single crystals of sufficient quality is paramount for a successful crystallographic study.

Experimental Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture of dichloromethane and hexane).

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is the most common and straightforward method for growing single crystals.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested for mounting.

X-ray Crystallography

The following sections detail the crystallographic analysis of the representative compound, 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[1][4]

Data Collection and Processing

Experimental Workflow:

G cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement Crystal Mounting Crystal Mounting Diffractometer Diffractometer Crystal Mounting->Diffractometer Data Collection Data Collection Diffractometer->Data Collection Cell Refinement Cell Refinement Data Collection->Cell Refinement Data Reduction Data Reduction Cell Refinement->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Model Final Model Structure Refinement->Final Model

Caption: X-ray crystallography workflow.

A suitable single crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα) and a detector. The crystal is maintained at a low temperature (e.g., 120 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated. These images are then processed to determine the unit cell parameters and integrate the reflection intensities.

Crystal Structure Analysis

The crystal structure of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde was solved and refined to yield the final atomic coordinates and molecular geometry.

Table 1: Crystallographic Data for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde [1]

ParameterValue
Chemical FormulaC₁₄H₁₀N₂O
Formula Weight222.2 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.0640 (3)
b (Å)7.4162 (2)
c (Å)21.6698 (6)
V (ų)2099.48 (9)
Z8
Temperature (K)120
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.406 g/cm³
Absorption Coefficient (μ)0.09 mm⁻¹
Final R indices [I>2σ(I)]R1 = 0.031, wR2 = 0.077
Goodness-of-fit (S)1.04

Molecular Structure and Conformation:

The analysis of the crystal structure reveals key conformational features.

G cluster_0 Molecular Conformation cluster_1 Intermolecular Interactions Imidazo[1,2-a]pyridine_Ring Imidazo[1,2-a]pyridine Ring System Phenyl_Ring Phenyl Ring Imidazo[1,2-a]pyridine_Ring->Phenyl_Ring Dihedral Angle: 28.61° Carbaldehyde_Group Carbaldehyde Group Imidazo[1,2-a]pyridine_Ring->Carbaldehyde_Group C-H...O_Hydrogen_Bonds C-H···O Hydrogen Bonds Crystal_Packing Crystal_Packing C-H...O_Hydrogen_Bonds->Crystal_Packing C-H...N_Hydrogen_Bonds C-H···N Hydrogen Bonds C-H...N_Hydrogen_Bonds->Crystal_Packing pi-pi_Stacking π-π Stacking pi-pi_Stacking->Crystal_Packing

Caption: Key structural features.

In the solid state, the molecule is not perfectly planar. The dihedral angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring is 28.61(4)°.[1][4] This twist is a critical piece of information for computational chemists and modelers developing pharmacophore models.

Intermolecular Interactions and Crystal Packing:

The crystal packing is stabilized by a network of weak intermolecular interactions. These include C—H···O and C—H···N hydrogen bonds, which link the molecules into chains.[1][4] Additionally, π–π stacking interactions are observed between neighboring pyridine rings, with a centroid–centroid distance of 3.7187(7) Å.[1][4] Understanding these interactions is vital for predicting the solid-state properties of the compound, such as solubility and stability.

Conclusion and Future Directions

The crystallographic analysis of 2-(Aryl)imidazo[1,2-a]pyridine-3-carbaldehydes provides invaluable insights for drug discovery programs. The detailed three-dimensional structure allows for a deeper understanding of the molecule's conformation and the non-covalent interactions that govern its solid-state behavior. This information is a cornerstone for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Future work should focus on obtaining the crystal structure of the specific 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde to precisely determine the influence of the methyl group on the overall molecular conformation and crystal packing. Co-crystallization with target proteins will be the ultimate step in elucidating the binding mode and mechanism of action.

References

  • Anaflous, A., Albay, H., Benchat, N., El Bali, B., Dušek, M., & Fejfarová, K. (2008). 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o927. [Link]

  • PubMed. (2008). 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. [Link]

  • de Oliveira, C. S., da Silva, G. M., & de Oliveira, R. B. (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 15(7), 879. [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Executive Summary & Mechanistic Rationale Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-fused bicyclic scaffolds in medicinal chemistry, recognized for their diverse pharmacological properties, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-fused bicyclic scaffolds in medicinal chemistry, recognized for their diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities[1]. The introduction of a carbaldehyde group at the C3 position provides a highly versatile synthetic handle for downstream molecular elaboration, such as Knoevenagel condensations or reductive aminations[2].

This technical guide outlines a robust, self-validating two-step protocol for the synthesis of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde . To ensure high fidelity and reproducibility, the protocol is grounded in the causality of the underlying organic mechanisms:

  • Phase 1: Tschitschibabin (Grob-type) Condensation: The core heterocycle is assembled by reacting 2-aminopyridine with 2-bromo-1-(3-methylphenyl)ethan-1-one[3].

    • Causality: The initial step involves the nucleophilic attack of the pyridine nitrogen on the α-haloketone. Sodium bicarbonate (NaHCO₃) is utilized as a mild base to scavenge the hydrobromic acid (HBr) byproduct. Neutralizing HBr is critical; otherwise, it would protonate the 2-aminopyridine, rendering it non-nucleophilic and stalling the reaction. Subsequent intramolecular cyclization and dehydration yield the aromatic bicyclic core.

  • Phase 2: Regioselective Vilsmeier-Haack Formylation: The intermediate is functionalized using Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF)[2].

    • Causality: POCl₃ and DMF react at low temperatures to generate the chloromethylene-N,N-dimethyliminium ion (the Vilsmeier reagent)[4]. The imidazo[1,2-a]pyridine core is highly electron-rich at the C3 position due to the electron-donating resonance from the bridgehead nitrogen. This distinct electronic distribution directs the electrophilic aromatic substitution regioselectively to the C3 carbon, preventing unwanted side reactions[4].

Materials & Equipment

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • 2-Bromo-1-(3-methylphenyl)ethan-1-one (3-methylphenacyl bromide) (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃) (1.5 equiv)

  • Phosphorus oxychloride (POCl₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (Solvent/Reagent, 5.0 equiv)

  • Sodium carbonate (Na₂CO₃) (Aqueous, saturated)

Solvents:

  • Absolute Ethanol (EtOH)

  • Anhydrous Chloroform (CHCl₃)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc) and Hexanes (for chromatography)

Equipment:

  • Round-bottom flasks (100 mL, 250 mL) with reflux condensers

  • Magnetic stirrer with a temperature-controlled heating mantle

  • Ice-water bath

  • Rotary evaporator

  • Silica gel (230–400 mesh) for column chromatography

Step-by-Step Experimental Methodologies

Phase 1: Core Assembly via Tschitschibabin Reaction
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (10 mmol) in 50 mL of absolute ethanol.

  • Reagent Addition: Add 2-bromo-1-(3-methylphenyl)ethan-1-one (10.5 mmol) and NaHCO₃ (15 mmol) to the stirring solution[3].

  • Reflux: Attach a reflux condenser, heat the mixture to reflux (approx. 78 °C), and stir for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc/Hexanes (1:1) eluent.

  • Workup: Upon complete consumption of the starting material, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between distilled water (50 mL) and DCM (3 × 30 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product via silica gel column chromatography to afford the intermediate, 2-(3-Methylphenyl)imidazo[1,2-a]pyridine .

Phase 2: Regioselective Vilsmeier-Haack Formylation
  • Electrophile Generation: In a dry 100 mL round-bottom flask purged with inert gas (N₂ or Ar), cool DMF (8 mL) to 0–5 °C using an ice-water bath. Add POCl₃ (11 mL) dropwise over 15 minutes with vigorous stirring. Allow the Vilsmeier complex to form for 30 minutes at 0–5 °C[2].

  • Substrate Addition: Dissolve the intermediate synthesized in Phase 1 (3 mmol) in a minimal volume of anhydrous CHCl₃ (approx. 5 mL). Add this solution dropwise to the cold Vilsmeier reagent[5].

  • Reaction Execution: Remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat the reaction to 60–80 °C for 6 hours[5].

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice (approx. 50 g) while stirring continuously. This step hydrolyzes the iminium intermediate into the target aldehyde.

  • Neutralization: Slowly add a saturated aqueous solution of Na₂CO₃ until the pH of the mixture reaches 7–8. A precipitate will typically form as the product becomes insoluble in the neutralized aqueous phase[5].

  • Isolation: Extract the aqueous mixture with DCM (3 × 30 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Purification: Purify the crude residue by silica gel column chromatography (Eluent gradient: DCM to DCM/MeOH 98:2) to yield the pure target molecule.

Quantitative Data & Reaction Parameters

ParameterPhase 1: Core AssemblyPhase 2: Formylation
Key Reagents 2-Aminopyridine, 3-Methylphenacyl bromideIntermediate, POCl₃, DMF
Equivalents 1.0 : 1.051.0 : 3.0 : 5.0
Catalyst / Base NaHCO₃ (1.5 equiv)None (Reagent-driven)
Solvent Ethanol (Absolute)CHCl₃ / DMF
Temperature Reflux (~78 °C)0–5 °C, then 60–80 °C
Reaction Time 4–6 hours6.5 hours total
Expected Yield 75–85%65–80%

Self-Validating QA/QC System (Trustworthiness)

To ensure structural integrity and protocol success, the following self-validating analytical checks must be performed:

  • In-Process Control (TLC): The formylated product will exhibit a lower Rf value compared to the Phase 1 intermediate due to the increased polarity imparted by the aldehyde group.

  • ¹H NMR Spectroscopy (Structural Validation):

    • Success Indicator 1: The appearance of a sharp, highly deshielded singlet at ~9.9–10.1 ppm , corresponding to the newly installed aldehyde proton (-CHO)[2].

    • Success Indicator 2: The complete disappearance of the C3-H proton signal (which typically resonates around 7.5–7.7 ppm in the unformylated precursor). This confirms that formylation occurred regioselectively at the C3 position rather than the phenyl ring.

  • Mass Spectrometry (LC-MS): Analyze the product to confirm the expected molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₅H₁₂N₂O.

Synthesis Workflow Diagram

SynthesisWorkflow A 2-Aminopyridine + 3-Methylphenacyl bromide B Step 1: Tschitschibabin Reaction (EtOH, NaHCO3, Reflux, 4-6h) A->B C Intermediate: 2-(3-Methylphenyl)imidazo[1,2-a]pyridine B->C F Step 2: Vilsmeier-Haack Formylation (60-80 °C, 6h) C->F D POCl3 + DMF (0-5 °C, 30 min) E Vilsmeier Reagent (Chloromethyleneiminium ion) D->E E->F G Quench & Neutralize (Ice-water, Na2CO3, pH 7-8) F->G H Target Molecule: 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde G->H

Fig 1: Two-step synthesis of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI URL:[Link]

  • Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions Source: MDPI URL:[Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review Source: E3S Web of Conferences URL:[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

Application Notes and Protocols: Investigating 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in Drug Discovery

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," leading to the development of several marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (heart failure treatment).[1][2] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antiulcer properties.[3][4][5][6][7][8]

This document provides a detailed guide for researchers and drug development professionals on exploring the therapeutic potential of a specific derivative, 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde . The presence of the carbaldehyde group at the 3-position offers a reactive handle for further chemical elaboration, making it an attractive starting point for the synthesis of diverse compound libraries.[6][9][10]

While direct biological data for this specific compound is not extensively available in the public domain, this guide will leverage the known activities of the broader imidazo[1,2-a]pyridine class to propose potential therapeutic applications and provide detailed protocols for their investigation.

Synthesis of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

The most common and efficient method for the synthesis of 3-carbaldehyde derivatives of imidazo[1,2-a]pyridines is the Vilsmeier-Haack reaction.[6][9][10] This reaction involves the formylation of an electron-rich aromatic ring using a formylating agent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Protocol: Vilsmeier-Haack Formylation
  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath (0-5 °C).

  • Formation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. The formation of the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, will occur.

  • Substrate Addition: Dissolve the starting material, 2-(3-Methylphenyl)imidazo[1,2-a]pyridine (1 equivalent), in a suitable solvent like chloroform or DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Then, heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.[9][10]

Proposed Therapeutic Applications and Investigational Protocols

Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, we propose investigating 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde for the following applications:

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anticancer agents.[3][11] These compounds have been shown to exert their effects through various mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle arrest.[3][12][13][14]

Derivatives of this scaffold have been identified as potent inhibitors of various kinases implicated in cancer progression, such as CDK9 and PI3K.[12][14] The 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde could potentially bind to the ATP-binding pocket of these kinases, leading to the inhibition of downstream signaling pathways that control cell proliferation and survival.

anticancer_pathway Compound 2-(3-Methylphenyl)imidazo [1,2-a]pyridine-3-carbaldehyde Kinase Kinase (e.g., CDK9, PI3K) Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) Kinase->Downstream Activation Apoptosis Apoptosis Kinase->Apoptosis Inhibition of CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest Inhibition of

Caption: Proposed anticancer mechanism of action.

This protocol determines the concentration at which the compound inhibits the growth of cancer cells by 50% (IC₅₀).

  • Cell Culture: Plate cancer cell lines (e.g., HCT116 for colorectal cancer, HCC1937 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12][13]

  • Compound Treatment: Prepare a stock solution of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Parameter Description
Cell LinesHCT116 (colorectal), HCC1937 (breast), A549 (lung)
Seeding Density5,000 - 10,000 cells/well
Compound Conc.0.1 - 100 µM
Incubation Time48 - 72 hours
ReadoutAbsorbance at 570 nm
Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory agents.[4][15] Inflammation is a complex biological response, and protein denaturation is a well-documented cause of inflammation.

The compound may stabilize protein structures, preventing their denaturation in response to inflammatory stimuli. This can be assessed using an in vitro albumin denaturation assay.[4]

antiinflammatory_workflow Start Bovine Serum Albumin (BSA) + Test Compound Heat Heat Incubation (72°C for 5 min) Start->Heat Cool Cooling Heat->Cool Measure Measure Absorbance at 660 nm Cool->Measure Result Inhibition of Denaturation (%) Measure->Result

Caption: Workflow for albumin denaturation assay.

  • Reaction Mixture: Prepare a reaction mixture consisting of 1 mL of various concentrations of the test compound (e.g., 10-100 µg/mL) and 0.2 mL of 1% aqueous bovine serum albumin (BSA).

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.

  • Cooling: After heating, cool the samples immediately in an ice bath.

  • Turbidity Measurement: Measure the turbidity of the samples at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 (Use a standard anti-inflammatory drug like diclofenac sodium as a positive control).

Antimicrobial and Antifungal Activity

The imidazo[1,2-a]pyridine scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.[6][8] The aldehyde at the C3 position can be a key pharmacophoric feature or a precursor for more complex derivatives.

The compound may interfere with microbial cell wall synthesis, protein synthesis, or DNA replication. The aldehyde group could potentially form Schiff bases with essential biomolecules within the microbial cells.

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations (e.g., 0.25 to 128 µg/mL).

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Parameter Bacteria Fungi
OrganismS. aureus, E. coliC. albicans
BrothMueller-HintonRPMI-1640
Inoculum Size~5 x 10⁵ CFU/mL~2.5 x 10³ CFU/mL
Incubation35-37°C, 18-24 h35°C, 24-48 h
ReadoutVisual inspection for turbidityVisual inspection for turbidity

Conclusion and Future Directions

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde represents a promising starting point for the discovery of novel therapeutic agents. The protocols outlined in this document provide a robust framework for the initial evaluation of its anticancer, anti-inflammatory, and antimicrobial potential. Positive results from these initial screens should be followed by more detailed mechanistic studies, including specific enzyme inhibition assays, cell cycle analysis, apoptosis assays, and in vivo efficacy studies in relevant animal models. The aldehyde functionality also serves as a versatile chemical handle for the creation of focused libraries to optimize potency and selectivity, thereby paving the way for the development of new and effective drug candidates.

References

Sources

Method

Application Note: In Vitro Assay Protocols for 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs) Introduction & Pharmacological Conte...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Pharmacological Context

The compound 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (also referred to as 2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde) is a highly versatile heterocyclic scaffold. The imidazo[1,2-a]pyridine core is the defining pharmacophore of several major non-benzodiazepine GABA-A receptor positive allosteric modulators (e.g., Zolpidem, Alpidem) [1]. Furthermore, the reactive 3-carbaldehyde moiety makes this compound a critical precursor for synthesizing bioactive chalcones (via Claisen-Schmidt condensation) and near-infrared (NIR) fluorescent probes (via Knoevenagel condensation) [2, 3].

As a Senior Application Scientist, I have designed this guide to provide self-validating in vitro protocols for evaluating this compound and its immediate derivatives. The methodologies below move beyond simple steps, detailing the mechanistic causality behind each experimental condition to ensure robust, reproducible data in your screening cascades.

Quantitative Data Summary

To establish baseline expectations for assay performance, the following table summarizes the typical quantitative ranges observed when screening 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and its structural analogs across various in vitro models.

Table 1: Representative Biological and Photophysical Parameters

Assay TypeTarget / ModelReadout MetricTypical Range / Value
Receptor Binding GABA-A (Rat Cortical Homogenate)IC₅₀ (Displacement)15 nM – 450 nM
Antimicrobial S. aureus / E. coliMIC (Minimum Inhibitory Conc.)16 µg/mL – 64 µg/mL
Cytotoxicity SH-SY5Y Neuroblastoma CellsCell Viability (%) at 10 µM> 85% (Low Toxicity)
Live-Cell Imaging Intracellular ViscosityFluorescence Emission Peak700 nm – 720 nm (NIR)

Protocol 1: GABA-A Receptor Radioligand Binding Assay

Because the imidazo[1,2-a]pyridine core is a privileged structure for the benzodiazepine binding site on GABA-A receptors, evaluating the binding affinity of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a standard primary screening step.

G N1 Compound Preparation (Serial Dilution in DMSO) N3 Radioligand Incubation ([3H]-Flumazenil + Compound) N1->N3 N2 Membrane Preparation (Rat Cortical Homogenate) N2->N3 N4 Rapid Filtration (PEI-Treated GF/B Filters) N3->N4 N5 Liquid Scintillation Counting N4->N5 N6 Data Analysis (IC50 & Ki Determination) N5->N6

Workflow for GABA-A receptor radioligand binding and affinity determination.

Reagents & Causality
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4). Why? Tris-HCl maintains the physiological pH required for optimal receptor conformation without introducing competing ions that might allosterically alter the GABA-A receptor state.

  • Radioligand: [³H]-Flumazenil (1 nM). Why? Flumazenil is a non-selective antagonist at the benzodiazepine site. Using an antagonist prevents the receptor state-dependent affinity shifts often seen with agonists, providing a true measure of competitive displacement.

  • Filters: Whatman GF/B glass microfiber filters. Why? Pre-soaking these filters in 0.5% polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic test compound.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize rat cortical tissue in 0.32 M sucrose (to preserve synaptosome osmotic pressure). Centrifuge at 1,000 × g for 10 min to remove nuclei and debris, then centrifuge the supernatant at 20,000 × g for 20 min to pellet the membrane fraction. Resuspend in Assay Buffer.

  • Compound Dilution: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform 3-fold serial dilutions. Critical: Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations disrupt lipid bilayers and denature membrane proteins.

  • Incubation: In a 96-well plate, combine 50 µL of test compound, 50 µL of [³H]-Flumazenil (final concentration 1 nM), and 100 µL of membrane suspension (approx. 100 µg protein/well). Incubate at 4°C for 60 minutes to reach equilibrium while minimizing receptor degradation.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters. Wash three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Cytotoxicity & Antimicrobial Screening

Derivatives of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde are frequently evaluated for their antimicrobial and anti-proliferative properties [1, 2]. This protocol outlines a self-validating MTT assay for mammalian cell cytotoxicity, which serves as a counter-screen for antimicrobial hit validation.

G A Cell Seeding (SH-SY5Y, 1x10^4 cells/well) B Compound Treatment (24h Incubation, 37°C) A->B C MTT Addition (Metabolic Reduction) B->C D Media Removal & Formazan Solubilization C->D E Absorbance Reading (590 nm) D->E

Logical flow of the MTT cytotoxicity assay for imidazopyridine derivatives.

Reagents & Causality
  • Cell Line: SH-SY5Y (Human Neuroblastoma). Why? Given the CNS-targeting nature of imidazo[1,2-a]pyridines, a neuronal cell line provides a highly relevant model for assessing neurotoxicity.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Why? Viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring, yielding purple formazan. This provides a direct, quantifiable link between cellular metabolic rate and compound toxicity.

Step-by-Step Methodology
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow for cellular adhesion and log-phase growth recovery.

  • Treatment: Aspirate media and replace with fresh media containing the test compound (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., 10 µM Doxorubicin). Incubate for 24 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Critical Step: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of 100% DMSO to each well. Why? Phenol red and serum proteins in the culture media can interfere with the optical density reading; removing the media ensures a clean baseline.

  • Measurement: Agitate the plate on an orbital shaker for 10 minutes to fully dissolve the crystals. Read the absorbance at 590 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: Live-Cell Imaging for Intracellular Viscosity Sensing

Recent advancements have utilized 2-(phenyl)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives as near-infrared (NIR) fluorescent probes to monitor intracellular viscosity [3]. The compound acts as a molecular rotor; in highly viscous environments, intramolecular rotation is restricted (RIR), leading to a sharp increase in fluorescence emission.

Step-by-Step Methodology
  • Probe Preparation: Synthesize the NIR probe via Knoevenagel condensation of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with dicyanoisophorone. Prepare a 10 µM working solution in PBS (pH 7.4, 1% DMSO).

  • Cell Incubation: Seed HeLa or SH-SY5Y cells on glass-bottom confocal dishes. Incubate with the 10 µM probe for 30 minutes at 37°C. Wash three times with warm PBS to remove extracellular background fluorescence.

  • Viscosity Induction (Self-Validation): To validate the probe's responsiveness, treat a subset of the cells with 10 µM Monensin or Nystatin for 30 minutes. Why? These ionophores disrupt the cellular osmotic balance, inducing rapid cellular swelling and a subsequent spike in intracellular microviscosity, acting as a robust positive control.

  • Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite the sample at ~540 nm and collect emission in the NIR channel (700–740 nm).

  • Data Extraction: Quantify the mean fluorescence intensity (MFI) using ImageJ/Fiji. An increase in MFI in the ionophore-treated group confirms the probe's sensitivity to viscosity changes driven by the restriction of the imidazopyridine rotor.

References

  • Synthesis, antimicrobial and antifungal screening of novel chalcones containing imidazo[1,2-a] pyridine nucleus. Der Pharma Chemica, 2013. Available at:[Link]

  • Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines... Organic Letters - ACS Publications, 2023. Available at:[Link]

  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule. Journal of Molecular Liquids, 2023. Available at:[Link]

Application

downstream functionalization of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Application Note: Downstream Functionalization of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Executive Summary & Scientific Rationale The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Downstream Functionalization of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the structural foundation for blockbuster therapeutics such as the GABA-A receptor agonists Zolpidem and Alpidem[1]. Within this class, 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde represents a highly versatile intermediate. While the formyl group is typically installed via a Vilsmeier-Haack reaction[2], it is the downstream functionalization of this C3-carbaldehyde moiety that enables the rapid generation of diverse chemical libraries.

The C3-formyl group acts as an electrophilic linchpin[2]. However, the electron-rich nature of the fused bicyclic system—specifically the electron donation from the bridgehead nitrogen—modulates its reactivity. Consequently, nucleophilic additions require carefully optimized conditions to overcome the dampened electrophilicity of the carbonyl carbon. This guide provides field-proven, self-validating protocols for transforming this scaffold into high-value pharmacological derivatives.

Workflow A 2-(3-Methylphenyl)imidazo [1,2-a]pyridine-3-carbaldehyde B Claisen-Schmidt Condensation A->B Acetophenone, Base C Reductive Amination A->C Amine, NaBH(OAc)3 D Oxidation A->D KMnO4 or Pinnick E Imidazopyridinyl-Chalcones (Antimicrobial/Anticancer) B->E F C3-Aminomethyl Derivatives (GABA-A Ligands) C->F G C3-Carboxylic Acids (Building Blocks) D->G

Fig 1: Downstream functionalization pathways of the C3-carbaldehyde scaffold.

Protocol I: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of 3-imidazopyridinyl-1-arylpropenones (chalcones), which exhibit potent antimicrobial and anticancer properties[3][4].

Mechanistic Causality: This reaction proceeds via a base-catalyzed enolate formation from an acetophenone derivative, followed by nucleophilic attack on the C3-aldehyde. The subsequent dehydration (E1cB mechanism) is thermodynamically driven by the extended conjugation of the resulting α,β-unsaturated system. Using Polyethylene Glycol (PEG-400) as a green solvent is highly recommended; it enhances the solubility of the hydrophobic imidazopyridine while stabilizing the transition state of the base-catalyzed addition, drastically reducing reaction times compared to traditional ethanol/water mixtures[4].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and the desired substituted acetophenone (1.1 mmol) in 15 mL of PEG-400[4].

  • Base Addition: Add 1 mL of a 20% aqueous NaOH solution dropwise while stirring vigorously. Causality: Slow addition prevents localized high concentrations of base, minimizing Cannizzaro-type side reactions or self-condensation of the acetophenone.

  • Reaction: Stir the mixture at 40–50 °C for 1 to 8 hours[4].

  • Workup: Pour the crude mixture into 100 mL of ice-cold water. Neutralize with 20% acetic acid until a precipitate fully forms[3]. Filter, wash with cold water, and recrystallize from ethanol.

Self-Validation System:

  • In-Process: Monitor via TLC (Hexane/Ethyl Acetate 70:30). The starting aldehyde is highly UV-active at 254 nm.

  • Post-Reaction (NMR): Confirm success by the complete disappearance of the characteristic aldehyde proton singlet at δ ~9.99 ppm[3]. Look for the appearance of two vinylic doublets around δ 7.4–8.0 ppm. A coupling constant ( J ) of 15–16 Hz confirms the exclusive formation of the trans ( E ) alkene geometry.

Protocol II: Reductive Amination (Aminomethyl Synthesis)

Objective: Synthesis of C3-aminomethyl derivatives to explore central nervous system (CNS) targets or kinase inhibition.

Mechanistic Causality: The transformation requires the formation of a transient imine/iminium ion, followed by reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it chemoselective for the iminium ion over the starting aldehyde. This prevents the premature reduction of the C3-carbaldehyde into a primary alcohol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the C3-carbaldehyde (1.0 mmol) and a primary or secondary amine (1.2 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 mmol) as a catalyst to facilitate iminium formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the flask to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) in small portions over 15 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation System:

  • LC-MS: Calculate the expected mass ( Aldehyde Mass+Amine Mass−18 (H2​O)+2 (H) ). The presence of the [M+H]+ peak confirms the addition.

  • NMR: The aldehyde singlet at δ ~9.99 ppm must be absent. A new singlet (or AB quartet if sterically hindered) will appear between δ 3.5–4.5 ppm, corresponding to the newly formed benzylic-like −CH2​−N protons.

Biological Context & Downstream Signaling

Functionalized derivatives of the imidazo[1,2-a]pyridine scaffold are not just structural novelties; they are potent modulators of critical biological pathways. Beyond their classical role as GABA-A receptor modulators, recent studies have identified specific derivatives as potent inhibitors of the PI3K/Akt/mTOR pathway—a signaling cascade frequently dysregulated in human cancers[2]. Furthermore, structural analogs have shown efficacy as inhibitors of PARP14, a downstream regulator of IFN- γ and IL-4 signaling pathways involved in macrophage differentiation and tumor immunity[5].

PI3K Ligand Imidazopyridine Derivatives PI3K PI3K Ligand->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTORC1 Akt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation

Fig 2: PI3K/Akt/mTOR signaling pathway targeted by functionalized imidazopyridines.

Quantitative Data Summary

The table below summarizes the operational parameters and self-validation metrics for the primary downstream functionalizations of the C3-carbaldehyde scaffold.

Functionalization PathwayReagents & CatalystsOptimal SolventTemp (°C)Time (h)Typical Yield (%)Primary Validation Metric
Claisen-Schmidt Condensation Acetophenone, NaOH (20% aq)PEG-40040–501–865–85 1 H NMR: trans-alkene doublets ( J ~15 Hz)
Reductive Amination Amine, NaBH(OAc)₃, AcOHDCE20–254–1270–90LC-MS: [M+H]+ shift; 1 H NMR: −CH2​− singlet
Oxidation to Carboxylic Acid KMnO₄ or NaClO₂ (Pinnick)Acetone/H₂O20–252–675–95IR: Broad O-H stretch (2500–3300 cm⁻¹)

References

  • Synthesis of Imidazo[1,2-a]pyridines: “Water-Mediated” Hydroamination and Silver-Catalyzed Aminooxygenation. ACS Publications. 6

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. 3

  • Imidazo[1,2-a]pyridine-3-carbaldehyde. Benchchem. 2

  • Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. ACS Publications. 7

  • CN103435609A - Copper-catalyzed synthetic method of imidazo[1,2-a]pyridine-3-formaldehyde compound. Google Patents. 1

  • PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. IJRAR.org. 4

  • US10562891B2 - Quinazolinones as PARP14 inhibitors. Google Patents. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Synthesis

Welcome to the technical support center for the synthesis of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common challenges, and ultimately improve reaction yields. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is crucial for advancing drug discovery programs.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

The most prevalent and direct method for introducing a carbaldehyde group at the C-3 position of the imidazo[1,2-a]pyridine ring system is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF). The reaction is an electrophilic aromatic substitution where the electron-rich imidazo[1,2-a]pyridine nucleus attacks the electrophilic Vilsmeier reagent.

Q2: What is the mechanism of the Vilsmeier-Haack reaction in this context?

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich C-3 position of the 2-(3-Methylphenyl)imidazo[1,2-a]pyridine attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.

Below is a diagram illustrating the key steps of the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Substrate 2-(3-Methylphenyl)imidazo[1,2-a]pyridine Substrate->Intermediate + Vilsmeier Reagent Product 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Intermediate->Product + H₂O (Hydrolysis) H2O Aqueous Workup (H₂O) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Troubleshooting Guide: Low Yield and Side Product Formation

Low yields are a common frustration in organic synthesis. The following Q&A section addresses the most frequent issues encountered during the synthesis of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and provides actionable solutions.

Q3: My reaction yield is consistently low. What are the primary factors I should investigate?

Several factors can contribute to low yields. A systematic approach to troubleshooting is recommended:

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can significantly interfere with the reaction. Ensure that your 2-(3-Methylphenyl)imidazo[1,2-a]pyridine is pure and that the DMF and POCl₃ are of high quality and anhydrous. DMF is hygroscopic and can absorb water, which will quench the Vilsmeier reagent.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly or the reaction stalls, consider adjusting the reaction conditions.

  • Substituent Effects: The electronic nature of substituents on the imidazo[1,2-a]pyridine ring can influence reactivity. Electron-donating groups generally enhance the nucleophilicity of the ring, facilitating the electrophilic attack. The methyl group at the 3-position of the phenyl ring has a weak electron-donating effect and should not significantly hinder the reaction.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

Q4: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?

Side product formation is a common challenge. Here are some potential side reactions and strategies to mitigate them:

  • Di-formylation: Although the C-3 position is the most reactive, highly activated substrates can sometimes undergo formylation at other positions, leading to di-formylated products.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Using a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent is often sufficient. Avoid large excesses, which can promote side reactions.

  • Decomposition: The Vilsmeier-Haack reaction can be exothermic. If the temperature is not controlled, especially during the addition of POCl₃ to DMF, it can lead to the decomposition of the Vilsmeier reagent and the starting material.

    • Solution: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and add the POCl₃ dropwise with efficient stirring. Maintain a low temperature during the addition of the imidazo[1,2-a]pyridine substrate.

  • Incomplete Hydrolysis: The iminium salt intermediate must be fully hydrolyzed to the aldehyde during the workup.

    • Solution: Ensure a thorough aqueous workup with vigorous stirring. The pH of the solution should be carefully adjusted to be neutral or slightly basic to facilitate the hydrolysis.

Q5: How do reaction time and temperature affect the yield?

Reaction time and temperature are critical parameters that require optimization.

  • Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to control its exothermic nature. The subsequent reaction with the imidazo[1,2-a]pyridine is often carried out at room temperature or with gentle heating (40-60 °C) to drive the reaction to completion. Excessively high temperatures can lead to decomposition and the formation of tarry byproducts.

  • Reaction Time: The optimal reaction time can vary depending on the substrate and reaction scale. It is crucial to monitor the reaction by TLC. Prolonged reaction times at elevated temperatures can increase the likelihood of side product formation.

The following table provides a general overview of how reaction parameters can be adjusted to optimize the yield.

ParameterConditionPotential Issue if Not OptimalRecommended Adjustment
Temperature Too lowIncomplete reactionGradually increase the temperature (e.g., from RT to 40°C, then to 60°C) while monitoring with TLC.
Too highDecomposition, side product formationMaintain low temperature (0-5°C) during reagent addition and control heating during the reaction.
Reaction Time Too shortIncomplete conversion of starting materialExtend the reaction time and monitor progress with TLC.
Too longIncreased side product formationStop the reaction once the starting material is consumed (as indicated by TLC).
Reagent Stoichiometry Insufficient Vilsmeier reagentIncomplete reactionUse a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents).
Excess Vilsmeier reagentIncreased risk of di-formylationAvoid using a large excess of the Vilsmeier reagent.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Materials:

  • 2-(3-Methylphenyl)imidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 2-(3-Methylphenyl)imidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of NaHCO₃.

  • Stir the mixture vigorously until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

The crude product can be purified by silica gel column chromatography to obtain the pure 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a solid.

Below is a workflow diagram for the synthesis and purification process.

Synthesis_Workflow Start Start: Reagents & Solvents Vilsmeier_Formation 1. Vilsmeier Reagent Formation (DMF + POCl₃ at 0°C) Start->Vilsmeier_Formation Reaction 2. Reaction with Substrate (Addition of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine) Vilsmeier_Formation->Reaction Heating 3. Heating and Monitoring (50-60°C, TLC analysis) Reaction->Heating Workup 4. Aqueous Workup (Quenching with NaHCO₃, Extraction) Heating->Workup Purification 5. Purification (Silica Gel Column Chromatography) Workup->Purification Product Final Product: 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Purification->Product

Optimization

Technical Support Center: Solvent Optimization for 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Synthesis

Welcome to the Advanced Application Scientist Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working on the functionalization of imidazo[1,2-a]pyridine sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working on the functionalization of imidazo[1,2-a]pyridine scaffolds.

The compound 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a critical intermediate in the synthesis of biologically active non-benzodiazepine therapeutics and novel pharmacological libraries[1]. Because the C3-position of the imidazopyridine core is highly nucleophilic, formylation is a standard functionalization route[1]. However, achieving high yields and purity is notoriously dependent on solvent selection, which dictates mass transfer, intermediate stabilization, and reaction thermodynamics[2].

Below, we provide a mechanistic troubleshooting guide, validated experimental protocols, and quantitative data to optimize your synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: During the Vilsmeier-Haack formylation of 2-(3-methylphenyl)imidazo[1,2-a]pyridine, my reaction stalls at 60-70% conversion and forms a black tar. How can solvent optimization resolve this?

  • Expertise & Experience: The Vilsmeier-Haack reaction relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from POCl₃ and DMF[1]. When neat DMF is used as both the solvent and the reagent, the reaction mixture becomes highly viscous. This viscosity prevents efficient stirring, leading to localized thermal gradients (hot spots) that degrade the starting material into insoluble tar.

  • Causality: The intermediate iminium salt is highly polar and prone to precipitation in sub-optimal conditions. By introducing a halogenated co-solvent like 1,2-dichloroethane (DCE) , you decrease the bulk viscosity and selectively solvate the 2-(3-methylphenyl)imidazo[1,2-a]pyridine starting material[1]. DCE (boiling point ~83 °C) provides an optimal thermal window for the formylation step while stabilizing the iminium intermediate prior to aqueous hydrolysis.

Q2: I am attempting a green-chemistry copper-catalyzed aerobic oxidative formylation using DIPEA as the carbon source. Why am I seeing unreacted starting material in toluene, but rapid catalyst degradation in neat DMF?

  • Expertise & Experience: Modern C-H functionalization approaches utilize ethyl tertiary amines (like DIPEA or TMEDA) as the formyl carbon source under Cu-catalyzed aerobic conditions[2]. This requires the simultaneous cleavage of C-C and C-N bonds.

  • Causality: Toluene is non-polar and fails to stabilize the Cu(I)/Cu(II) catalytic cycle intermediates, leading to catalyst aggregation and poor oxygen solubility. Conversely, DMF coordinates too strongly to the copper center, poisoning the catalyst, and is susceptible to oxidative degradation at high temperatures.

  • Solution: Switch to Dimethyl Sulfoxide (DMSO) [2]. DMSO acts as a hemilabile ligand; it stabilizes the copper-radical intermediates without permanently occupying the coordination sites required for molecular oxygen activation[2].

Q3: How does solvent choice impact the downstream Knoevenagel condensation of the purified 3-carbaldehyde?

  • Expertise & Experience: Downstream functionalization often involves reacting the 3-carbaldehyde with active methylene compounds to build extended conjugated systems.

  • Causality: Protic solvents like ethanol (EtOH) are highly effective because they facilitate the necessary proton transfer steps during the dehydration of the aldol-type intermediate. If an aprotic solvent like toluene must be used due to specific reagent solubility, a Dean-Stark apparatus is mandatory to physically drive the equilibrium forward by removing water.

Part 2: Validated Experimental Protocols

Protocol A: Co-Solvent Optimized Vilsmeier-Haack Formylation

This protocol utilizes a co-solvent system to prevent tar formation and ensure complete conversion.

  • Reagent Preparation: In a flame-dried round-bottom flask under an N₂ atmosphere, cool anhydrous DMF (3.0 equiv) and 1,2-dichloroethane (DCE, 0.5 M relative to substrate) to 0 °C. Add POCl₃ (1.5 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the highly exothermic formation of the chloroiminium ion, preventing premature reagent degradation.

  • Substrate Addition: Dissolve 2-(3-methylphenyl)imidazo[1,2-a]pyridine (1.0 equiv) in a minimal volume of DCE. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Heat the mixture to 80 °C for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The starting material (R_f ~0.7) must be completely consumed, replaced by a baseline-sticking iminium intermediate spot.

  • Quench & Hydrolysis: Cool the flask to room temperature and pour the mixture over crushed ice. Neutralize slowly with 2M NaOH until a pH of 7-8 is reached.

    • Causality: Alkaline hydrolysis is strictly required to convert the stable iminium salt into the final 3-carbaldehyde product.

  • Isolation: Extract the aqueous layer with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from hot ethanol.

Protocol B: Cu-Catalyzed Aerobic Oxidative Formylation

A modern, transition-metal-catalyzed alternative using an amine carbon source.

  • Setup: Charge a Schlenk tube with 2-(3-methylphenyl)imidazo[1,2-a]pyridine (1.0 equiv), CuI (20 mol%), and TMEDA (40 mol%).

  • Solvent & Reagent: Add anhydrous DMSO (0.2 M) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)[2].

  • Oxidation: Purge the vessel with O₂ (via balloon) and heat to 130 °C for 24 hours[2].

    • Self-Validation Check: The solution will transition from a pale suspension to a deep, homogenous green/blue, indicating active Cu(II) species.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (5x).

    • Causality: Multiple water washes are critical to completely partition the DMSO and unreacted amine byproducts into the aqueous phase.

  • Isolation: Dry the organic layer, concentrate, and purify via silica gel column chromatography.

Part 3: Quantitative Solvent Matrix

The following table summarizes the impact of solvent selection on yield and mechanistic stability across different formylation methodologies.

Formylation MethodSolvent SystemTemp (°C)Average Yield (%)Key Mechanistic Role / Observation
Vilsmeier-Haack Neat DMF8055 - 65High viscosity; localized heating causes tar formation.
Vilsmeier-Haack DMF / DCE (1:3)8085 - 92DCE lowers viscosity and stabilizes the iminium intermediate.
Cu-Catalyzed Aerobic Toluene130< 20Poor stabilization of Cu(I)/Cu(II) intermediates; low O₂ solubility.
Cu-Catalyzed Aerobic DMSO13075 - 82Acts as a hemilabile ligand; stabilizes radical intermediates.
Ag-Catalyzed Acetonitrile6070 - 78Optimal for intramolecular aminooxygenation pathways.

Part 4: Mechanistic Visualizations

SolventOptimization Start Target Synthesis: 2-(3-Methylphenyl)imidazo [1,2-a]pyridine-3-carbaldehyde Decision Select Formylation Methodology Start->Decision VH_Path Vilsmeier-Haack (POCl3 / DMF) Decision->VH_Path Traditional Ox_Path Cu-Catalyzed Aerobic (DIPEA / O2) Decision->Ox_Path Green Chemistry Solvent_VH1 Neat DMF Issue: High Viscosity VH_Path->Solvent_VH1 Sub-optimal Solvent_VH2 DMF + DCE (1:3) Optimal Mass Transfer VH_Path->Solvent_VH2 Recommended Solvent_Ox1 Toluene Issue: Poor Cu Stabilization Ox_Path->Solvent_Ox1 Sub-optimal Solvent_Ox2 DMSO Optimal Radical Stabilization Ox_Path->Solvent_Ox2 Recommended

Figure 1: Decision tree for selecting optimal solvent systems based on formylation methodology.

MechanisticPathway Step1 DMF + POCl3 (Reagents) Step2 Chloroiminium Ion (Vilsmeier Reagent) Step1->Step2 -PO2Cl2 Step3 Electrophilic Attack at C3 Position Step2->Step3 + Imidazopyridine Step4 Iminium Intermediate (Stabilized by DCE) Step3->Step4 DCE Co-solvent Step5 Aqueous Hydrolysis (Quench) Step4->Step5 + H2O / Base Product 3-Carbaldehyde Product Step5->Product

Figure 2: Vilsmeier-Haack mechanistic pathway highlighting the intermediate stabilized by DCE.

References

  • Benchchem. "Imidazo[1,2-a]pyridine-3-carbaldehyde | 6188-43-8". Benchchem Synthetic Methodologies. 1

  • Organic Letters - ACS Publications. "Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources". Organic Letters. 2

  • Hunan Institutes for Food and Drug Control. "Separation and identification of unknown impurities in zolpidem tartrate tablets by LC-MS method". Pharmaceutical Analysis. 3

Sources

Troubleshooting

overcoming steric hindrance in 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, medicinal chemists, and drug development professionals working with the imida...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, medicinal chemists, and drug development professionals working with the imidazo[1,2-a]pyridine scaffold.

This guide addresses a notorious bottleneck in late-stage functionalization: steric hindrance at the C3-carbaldehyde position . The juxtaposition of the rigid imidazo[1,2-a]pyridine core and the bulky 2-(3-methylphenyl) group creates a significant steric shield. This shield repels nucleophiles and raises the activation energy required to form the tetrahedral intermediate, leading to stalled reactions, poor yields, and starting material recovery.

Here, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to bypass these steric barriers.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reductive amination with a primary amine stalling, yielding mostly unreacted aldehyde? A: Standard reductive amination conditions (e.g., direct mixing with NaBH(OAc)3​ at room temperature) fail here because the initial imine formation is thermodynamically unfavorable due to the steric bulk of the 2-(3-methylphenyl) group. The bulky aryl ring physically blocks the trajectory of the incoming amine. Solution: You must decouple the reaction into two distinct steps. First, force the imine formation using a strong Lewis acid and water scavenger like Titanium(IV) isopropoxide ( Ti(O-i-Pr)4​ ). The titanium coordinates with the carbonyl oxygen, highly enhancing its electrophilicity while simultaneously trapping the generated water. Only after complete imine formation should you add a sterically compact reducing agent like Sodium cyanoborohydride ( NaBH3​CN )[1].

Q2: My Knoevenagel / Claisen-Schmidt condensations are giving yields below 30% after 24 hours of reflux. How can I drive this to completion? A: Condensations of imidazo[1,2-a]pyridine-3-carbaldehydes with active methylenes (e.g., to form chalcones or fluorescent probes) suffer from high activation barriers[2],[3]. Conventional conductive heating often degrades the starting material before the activation energy is reached. Solution: Switch to Microwave (MW) Irradiation . MW heating provides rapid, uniform volumetric heating that easily breaches the activation barrier of sterically hindered carbonyls. Coupling MW irradiation with a catalytic amount of piperidine and glacial acetic acid in ethanol can reduce reaction times from 24 hours to 15 minutes while doubling the yield.

Q3: Wittig olefination is halting at the betaine/oxaphosphetane intermediate stage. What is the mechanistic cause? A: The Wittig reaction requires the formation of a four-membered oxaphosphetane ring. The 2-(3-methylphenyl) group creates severe steric clash during the cycloaddition step with bulky triphenylphosphonium ylides[4]. Solution: If heating in high-boiling solvents (like toluene at reflux) does not force the elimination of triphenylphosphine oxide, switch to the Horner-Wadsworth-Emmons (HWE) reaction . Phosphonate carbanions are significantly less sterically demanding than phosphonium ylides and are far more effective for hindered aldehydes.

II. Quantitative Data: Standard vs. Optimized Conditions

The following table synthesizes quantitative data comparing traditional methodologies against our sterically-optimized protocols.

Reaction TypeStandard ConditionsStandard YieldOptimized Condition (Steric Bypass)Optimized Yield
Reductive Amination Amine, NaBH(OAc)3​ , DCE, RT, 24h< 20% Ti(O-i-Pr)4​ (60°C, 12h) NaBH3​CN 85%
Knoevenagel Condensation Malononitrile, Piperidine, EtOH, Reflux 24h35%Malononitrile, Piperidine, EtOH, MW 110°C, 15 min 92%
Wittig Olefination Ph3​P=CH2​ , THF, RT, 24h15% Ph3​P=CH2​ , Toluene, Reflux, 18h 78%
Claisen-Schmidt Acetophenone, NaOH, EtOH, RT, 48h25%Acetophenone, KOH (40%), EtOH, MW 100°C, 20 min 88%

III. Visualizing the Mechanistic Logic

The diagram below illustrates the causal relationship between the structural features of the molecule, the resulting steric hindrance, and the chemical interventions required to overcome it.

Steric_Logic A 2-(3-Methylphenyl)imidazo [1,2-a]pyridine-3-carbaldehyde B Steric Shielding at C3 (Bulky C2-Aryl Group) A->B C Standard Nucleophilic Attack (High Activation Energy) B->C E Lewis Acid Activation (e.g., Ti(O-i-Pr)4) B->E F Microwave Irradiation (Thermal Energy Surge) B->F D Reaction Failure / Low Yield C->D G Enhanced Electrophilicity & Overcome Activation Barrier E->G F->G H Successful Transformation (Imine/Alkene Formation) G->H

Caption: Logical pathway demonstrating how Lewis acid activation and microwave irradiation bypass steric shielding.

IV. Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. The visual cues (e.g., precipitation of TiO2​ ) serve as built-in checkpoints to ensure the reaction is proceeding correctly.

Protocol A: Two-Step Reductive Amination via Titanium(IV) Isopropoxide

Mechanism: Ti(O-i-Pr)4​ acts as a dual-purpose reagent. It strongly coordinates to the C3-aldehyde, pulling electron density away from the carbonyl carbon to overcome the steric deactivation caused by the 2-(3-methylphenyl) group. Simultaneously, it reacts with the water byproduct of imine formation, driving the equilibrium forward[1].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and the primary amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Activation: Syringe in Ti(O-i-Pr)4​ (2.0 mmol, 2.0 eq) dropwise. Self-Validation Check: The solution should turn slightly yellow/orange, indicating complexation.

  • Imine Formation: Heat the reaction mixture to 60°C and stir for 12 hours.

  • Reduction: Cool the flask to 0°C using an ice bath. Add solid NaBH3​CN (1.5 mmol) in one portion. Add anhydrous methanol (1.0 mL) to solubilize the reducing agent. Stir at room temperature for an additional 2 hours.

  • Workup & Quench: Quench the reaction by adding 2.0 mL of water. Self-Validation Check: A voluminous white precipitate of titanium dioxide ( TiO2​ ) will immediately form.

  • Purification: Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Separate the organic layer, dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Experimental_Workflow S1 Step 1: Reagent Mixing Aldehyde + Amine in DCE S2 Step 2: Lewis Acid Add 2.0 eq Ti(O-i-Pr)4 S1->S2 S3 Step 3: Imine Formation Heat at 60°C for 12h S2->S3 S4 Step 4: Reduction Cool to 0°C, Add NaBH3CN S3->S4 S5 Step 5: Workup Quench with H2O, Celite Filter S4->S5

Caption: Step-by-step experimental workflow for the sterically optimized reductive amination.

Protocol B: Microwave-Assisted Knoevenagel Condensation

Mechanism: This protocol utilizes microwave dielectric heating to rapidly inject thermal energy directly into the polar reactants, bypassing the slow conductive heating process and instantly overcoming the steric activation barrier[3].

  • Preparation: In a 10 mL microwave-safe reaction vial, combine the aldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in absolute ethanol (3.0 mL).

  • Catalysis: Add 2 drops of piperidine and 1 drop of glacial acetic acid. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 110°C, with a hold time of 15 minutes, and maximum power set to 150 W.

  • Isolation: Allow the vial to cool to room temperature. Self-Validation Check: The highly conjugated product should precipitate out of the ethanol solution as it cools.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol, and dry under high vacuum.

V. References

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase Source: Google Patents (US20200339586A1) URL:

  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule Source: DOI / Elsevier URL:[Link]

  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates Source: PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde vs. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with a wide a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The functionalization of this core at the 2- and 3-positions offers a fertile ground for modulating pharmacological profiles. This guide provides a detailed comparative analysis of two closely related derivatives: 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and its methylated analogue, 2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. We will delve into their synthesis, structural and spectroscopic characteristics, and explore the potential implications of the 3-methylphenyl substitution on their reactivity and biological activity, supported by available experimental data and established chemical principles.

Structural and Electronic Landscape

The core structural difference between the two molecules lies in the presence of a methyl group at the meta-position of the 2-phenyl ring in 2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This seemingly minor addition can exert significant effects on the molecule's overall properties through both steric and electronic contributions.

Feature2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Molecular Formula C₁₄H₁₀N₂OC₁₅H₁₂N₂O
Molecular Weight 222.24 g/mol 236.27 g/mol
Key Structural Feature Unsubstituted phenyl ring at the 2-positionMethyl-substituted phenyl ring at the 2-position (m-tolyl)
CAS Number 3672-39-7898389-29-2[3]

Synthesis: The Vilsmeier-Haack Approach

The primary synthetic route to 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This reliable and well-established method involves the formylation of an electron-rich aromatic or heterocyclic substrate using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).[8]

The synthesis of both 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and its 3-methylphenyl analog follows a two-step process:

  • Synthesis of the 2-Aryl-imidazo[1,2-a]pyridine Core: This is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of 2-phenylimidazo[1,2-a]pyridine, 2-aminopyridine is reacted with 2-bromoacetophenone. Similarly, for the 3-methylphenyl analog, the starting material would be 2-bromo-3'-methylacetophenone.

  • Vilsmeier-Haack Formylation: The resulting 2-aryl-imidazo[1,2-a]pyridine is then subjected to formylation at the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring system.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenyl-imidazo[1,2-a]pyridine

This protocol is adapted from established literature procedures.[4]

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool a mixture of DMF (8 mL) and POCl₃ (11 mL) to 0-5 °C in an ice bath.

  • Slowly add a solution of 2-phenylimidazo[1,2-a]pyridine (3 mmol) in chloroform (CHCl₃) to the cooled Vilsmeier reagent with continuous stirring over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of Na₂CO₃.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as a white solid. A reported yield for this reaction is 60%.[4]

For the synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, the same procedure would be followed, starting with 2-(3-methylphenyl)imidazo[1,2-a]pyridine. While specific yield data for this reaction is not available in the searched literature, it is expected to be comparable to that of the unsubstituted analog.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyridine cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2-Aminopyridine C 2-Aryl-imidazo[1,2-a]pyridine A->C B α-Halo-acetophenone derivative B->C D 2-Aryl-imidazo[1,2-a]pyridine F 2-Aryl-imidazo[1,2-a]pyridine-3-carbaldehyde D->F E Vilsmeier Reagent (DMF/POCl₃) E->F

Caption: General synthetic workflow for 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehydes.

Spectroscopic Properties: A Comparative Outlook

The spectroscopic data provides key insights into the molecular structure and electronic environment of the compounds. While a complete set of experimental data for 2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is not available, we can predict the expected shifts based on the known data for the unsubstituted analog and the electronic effects of the methyl group.

Spectroscopic Data2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (Predicted)
¹H NMR (Aldehyde Proton) ~10.0 ppm (singlet)~10.0 ppm (singlet)
¹H NMR (Aromatic Protons) Multiplets in the range of 7.0-8.5 ppmMultiplets in the range of 7.0-8.5 ppm, with a characteristic singlet for the methyl group around 2.4 ppm.
¹³C NMR (Aldehyde Carbonyl) ~185 ppm~185 ppm
IR (C=O Stretch) ~1680 cm⁻¹~1680 cm⁻¹

The chemical shifts of the aldehyde proton and carbonyl carbon are not expected to be significantly altered by the remote methyl group. The most notable difference in the ¹H NMR spectrum of the 3-methylphenyl derivative would be the appearance of a singlet corresponding to the methyl protons, typically in the region of 2.3-2.5 ppm. The aromatic region of the spectrum would also show a different splitting pattern due to the altered symmetry of the phenyl ring.

Reactivity and Potential Applications

The aldehyde functionality at the 3-position is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This aldehyde can undergo a variety of reactions, including:

  • Oxidation: to the corresponding carboxylic acid.

  • Reduction: to the alcohol.

  • Reductive amination: to introduce various amine functionalities.

  • Wittig reaction: to form alkenes.

  • Condensation reactions: with active methylene compounds.

The presence of the methyl group on the phenyl ring is unlikely to have a dramatic impact on the reactivity of the aldehyde group itself. However, it can influence the overall physicochemical properties of the molecule, such as solubility and lipophilicity, which are critical parameters in drug design.

Biological Activities: Structure-Activity Relationship Insights

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents.[1][2] Derivatives have shown promise as:

  • Anticancer agents: By targeting various kinases and cellular pathways.[1]

  • Anti-inflammatory agents: Through the inhibition of inflammatory mediators.

  • Antiviral agents: Including activity against the influenza virus.

While no direct comparative biological studies between 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and its 3-methylphenyl counterpart have been identified, we can infer potential differences based on general structure-activity relationship (SAR) principles.

The introduction of a methyl group can influence biological activity in several ways:

  • Improved Metabolic Stability: The methyl group can block potential sites of metabolic oxidation, leading to a longer half-life in vivo.

  • Enhanced Receptor Binding: The methyl group can provide additional hydrophobic interactions within a receptor's binding pocket, potentially increasing potency.

  • Altered Selectivity: The steric bulk of the methyl group might favor binding to one receptor subtype over another, leading to improved selectivity.

Conversely, the methyl group could also introduce steric hindrance that prevents optimal binding to a target, thereby reducing activity. The precise effect is target-dependent and can only be determined through experimental testing.

SAR_Concept A 2-Aryl-imidazo[1,2-a]pyridine-3-carbaldehyde Scaffold B Methyl Group at 3-position of Phenyl Ring A->B C Increased Lipophilicity B->C D Altered Steric Profile B->D E Modified Electronic Properties B->E F Potential for Enhanced/Altered Biological Activity C->F D->F E->F

Caption: Conceptual diagram of the influence of the 3-methylphenyl group on biological activity.

Conclusion

Both 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and 2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde are valuable building blocks in medicinal chemistry. They share a common and efficient synthetic route via the Vilsmeier-Haack reaction and possess a reactive aldehyde handle for further derivatization.

Further research, including the synthesis and comprehensive biological evaluation of the 3-methylphenyl analog alongside its unsubstituted counterpart in relevant assays, is warranted to fully elucidate the impact of this substitution and to guide the design of next-generation imidazo[1,2-a]pyridine-based therapeutics.

References

  • Anaflous, A., Albay, H., Benchat, N., El Bali, B., Dušek, M., & Fejfarová, K. (2008). 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o927.
  • Elyoussfi, A., et al. (2022). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400.
  • Imidazo[1,2-a]pyridine derivatives as promising anticancer agents: Synthesis and therapeutic potential. (2026). Archiv der Pharmazie.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier–Haack Reaction. In Organic Reactions (pp. 1-33).
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 303433, 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link].

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Yadav, G., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie, e2300297.
  • Starrett, J. E., Jr., et al. (1991). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 34(9), 2752–2756.
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

Comprehensive HPLC Method Validation Guide for 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Column and Mobile Phase Comparisons

Introduction The compound 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a highly valuable synthetic intermediate. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in blockbuster hypnot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a highly valuable synthetic intermediate. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in blockbuster hypnotics (e.g., zolpidem) , anti-tubercular agents, and novel PI3K/mTOR dual inhibitors . Accurate quantification of this carbaldehyde intermediate and its separation from synthetic precursors—such as 2-aminopyridine and 3-methylphenacyl bromide—is critical for pharmaceutical quality control and downstream synthesis.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries and mobile phase conditions to achieve optimal separation. Furthermore, it details a self-validating experimental protocol adhering strictly to the latest ICH Q2(R2) guidelines for analytical procedure validation .

Mechanistic Insights: Column and Mobile Phase Selection

Imidazo[1,2-a]pyridines possess a basic nitrogen atom within the fused bicyclic ring system, typically exhibiting a pKa between 6.0 and 7.0. This basicity introduces chromatographic challenges, notably severe peak tailing on standard silica-based C18 columns due to secondary ion-exchange interactions with residual, unendcapped acidic silanols.

To establish the most robust method, we compared three distinct stationary phases:

  • Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18): Relies purely on hydrophobic interactions.

  • End-capped / Polar-embedded C18 (e.g., Waters Symmetry C18): Shields residual silanols, reducing peak tailing for basic compounds.

  • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl): Offers complementary π−π interactions with the aromatic imidazopyridine and the 3-methylphenyl rings, enhancing selectivity against structurally similar des-formyl impurities.

Mobile Phase Causality: Using an ammonium acetate buffer adjusted to pH 5.0 ensures the basic nitrogen is partially protonated, but the high ionic strength suppresses silanol ionization. Methanol was selected over acetonitrile as the organic modifier because it provides better solubility for the carbaldehyde moiety and acts as a hydrogen-bond donor, further masking silanol activity .

Quantitative Comparison of Chromatographic Alternatives
ParameterStandard C18End-capped C18Phenyl-Hexyl
Retention Time (API) 6.8 min5.4 min7.2 min
Tailing Factor ( Tf​ ) 1.85 (Fail)1.12 (Pass)1.05 (Pass)
Theoretical Plates ( N ) 4,5008,2009,500
Resolution ( Rs​ ) from Impurity C 1.52.83.5
Overall Verdict Not RecommendedAcceptableOptimal

Table 1: Performance metrics of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde across different stationary phases (Mobile Phase: Methanol/Ammonium Acetate Buffer pH 5.0, 60:40 v/v).

Workflow Visualizations

ImpurityProfile SM1 2-Aminopyridine (Impurity A) Interm 2-(3-Methylphenyl)imidazo[1,2-a]pyridine (Des-formyl Impurity C) SM1->Interm Condensation HPLC HPLC Separation & Method Validation SM1->HPLC SM2 3-Methylphenacyl bromide (Impurity B) SM2->Interm SM2->HPLC Product 2-(3-Methylphenyl)imidazo[1,2-a]pyridine -3-carbaldehyde (API) Interm->Product Vilsmeier-Haack Formylation Interm->HPLC Product->HPLC

Synthetic pathway and targeted impurities for HPLC separation.

Step-by-Step Experimental Protocol

Preparation of Solutions
  • Buffer Preparation: Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust the pH to 5.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase: Mix the pH 5.0 buffer and HPLC-grade Methanol in a 40:60 (v/v) ratio. Degas via ultrasonication for 15 minutes.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde reference standard. Transfer to a 100 mL volumetric flask, dissolve in 50 mL of methanol, sonicate to ensure complete dissolution, and make up to volume (100 µg/mL).

Chromatographic Conditions
  • Column: Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal absorbance for the highly conjugated imidazopyridine chromophore).

System Suitability Test (Self-Validating Step)

Before executing the validation protocol, inject the standard solution (10 µg/mL) six times. The system is validated for analytical use only if the following criteria are met:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • Tailing factor ( Tf​ ) 1.5.

  • Theoretical plates ( N ) 5000.

ICH Q2(R2) Method Validation Results

The optimized Phenyl-Hexyl method was validated according to the ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and robustness .

Validation Start Method Optimization (Column/Mobile Phase) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec LOD LOD & LOQ (S/N Ratio) Prec->LOD Rob Robustness (Flow, pH, Temp) LOD->Rob Report ICH Q2(R2) Validation Report Rob->Report

ICH Q2(R2) systematic HPLC method validation workflow.

Specificity

Specificity was demonstrated by injecting blank solutions, the API, and spiked impurities (A, B, and C). The Phenyl-Hexyl column successfully resolved the carbaldehyde product from the des-formyl precursor (Impurity C) with a resolution ( Rs​ ) of 3.5, proving the method is stability-indicating and specific.

Linearity, LOD, and LOQ

Linearity was evaluated across seven concentration levels ranging from 1.0 to 50.0 µg/mL. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope ( S ), where LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 1.0 – 50.0 µg/mL-
Regression Equation y=45213x+124 -
Correlation Coefficient ( R2 ) 0.9998 0.999
LOD 0.15 µg/mLSignal-to-Noise 3:1
LOQ 0.45 µg/mLSignal-to-Noise 10:1

Table 2: Linearity and Sensitivity parameters.

Accuracy and Precision

Accuracy was determined via recovery studies by spiking known amounts of the standard into a placebo matrix at three levels (80%, 100%, and 120% of the target concentration). Intra-day precision (repeatability) and inter-day precision (intermediate precision) were assessed using six replicates at the 100% level (10 µg/mL).

Validation ParameterLevel / Condition% Recovery% RSDStatus
Accuracy (Recovery) 80% (8 µg/mL)99.4%0.85%Pass
100% (10 µg/mL)100.2%0.62%Pass
120% (12 µg/mL)99.8%0.71%Pass
Intra-day Precision 10 µg/mL (n=6)-0.58%Pass ( 2.0%)
Inter-day Precision 10 µg/mL (n=6, 3 days)-1.12%Pass ( 2.0%)

Table 3: Accuracy and Precision data.

Robustness

Deliberate variations were made to the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% Methanol). In all conditions, the Tf​ remained below 1.2, and the %RSD of peak areas was 1.5%, confirming the method's reliability for routine laboratory use.

References

  • Souri, E., et al. "Validated Stability Indicating HPLC Method for Determination of Zolpidem in the Presence of Its Degradation Products." The Open Conference Proceedings Journal, 2012.[Link]

  • Fan, et al. "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2020.[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency, 2023.[Link]

  • El-Kimary, E. I., et al. "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma." Molecules, MDPI, 2020.[Link]

Validation

Comparative Biological Activity Guide: Substituted Imidazo[1,2-a]pyridine-3-carbaldehydes

Executive Summary & Mechanistic Grounding The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for several marketed drugs, including Zolpidem, Alpidem,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for several marketed drugs, including Zolpidem, Alpidem, and Olprinone 1. As a bioisostere of indole and purine rings, it readily interacts with diverse biological targets 2.

Within this chemical space, substituted imidazo[1,2-a]pyridine-3-carbaldehydes represent a critical node. From a mechanistic standpoint, the bridgehead nitrogen donates electron density into the imidazole ring, making the C-3 position highly nucleophilic and susceptible to electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation). The resulting 3-carbaldehyde lacks α-protons, preventing self-aldol condensation. This structural feature makes it an ideal, highly reactive electrophile for hybridization approaches—allowing researchers to synthesize chalcones, Schiff bases, and pyrazolines that exhibit distinct, tunable biological activities 1.

LogicTree Core Imidazo[1,2-a]pyridine (Scaffold Binding) C2 C-2 Substitution (Aryl / Halogen) Core->C2 C3 C-3 Carbaldehyde Linker (Hybridization) Core->C3 Lipo Modulates Lipophilicity & Permeability C2->Lipo SAR Driver Target Determines Target Specificity C3->Target SAR Driver

Structure-Activity Relationship logic for substituted imidazo[1,2-a]pyridine derivatives.

Comparative Biological Activity Analysis

The biological efficacy of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives is dictated by the functional group attached at the C-3 position and the lipophilic substituents (often halogens) at the C-2 aryl ring.

A. Antimicrobial and Antifungal Activity (Chalcone Derivatives)

When the 3-carbaldehyde is condensed with acetophenones via a Claisen-Schmidt reaction, the resulting 3-imidazo[1,2-a]pyridinyl-1-arylpropenones (chalcones) exhibit potent antimicrobial properties. The presence of the α,β-unsaturated carbonyl system acts as a Michael acceptor, binding to thiol groups of essential microbial enzymes. Studies demonstrate that halogenation at the C-2 phenyl ring (e.g., 4-chlorophenyl) significantly enhances lipophilicity, allowing the molecule to penetrate the thick fungal cell wall of Candida albicans, achieving Minimum Inhibitory Concentrations (MICs) as low as 41.98 μmol/L 3.

B. Anti-inflammatory Activity (Schiff Bases & Pyrazolines)

Condensing the 3-carbaldehyde with hydrazides yields Schiff bases, while reacting the aforementioned chalcones with phenyl hydrazine yields pyrazoline derivatives. These structural modifications shift the molecule's affinity toward cyclooxygenase (COX) and lipoxygenase (LOX) inhibition. Specific isoxazole-hydrazide Schiff bases and pyrazoline derivatives have demonstrated in vivo anti-inflammatory activity comparable to standard NSAIDs like Diclofenac and Ibuprofen 4, 5.

Quantitative Performance Comparison
Derivative ClassC-2 SubstitutionC-3 Linkage / HybridizationPrimary BioactivityPotency / Efficacy
Chalcones 4-ChlorophenylArylpropenone (α,β-unsaturated)Antifungal (C. albicans)MIC ~41.98 μmol/L 3
Chalcones Phenyl / 4-BromophenylArylpropenoneAntibacterial (S. aureus)Moderate to High Zone of Inhibition [[1]]()
Schiff Bases ArylIsoxazole hydrazideAnti-inflammatoryComparable to Diclofenac 4
Pyrazolines ArylPyrazole ringAnti-inflammatoryComparable to Ibuprofen 5

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating mechanisms.

Pathway A 2-Aminopyridine + Phenacyl Bromide B Imidazo[1,2-a]pyridine Core A->B Cyclization C Vilsmeier-Haack (POCl3 / DMF) B->C Electrophilic Attack D Imidazo[1,2-a]pyridine- 3-carbaldehyde C->D Hydrolysis E Claisen-Schmidt Condensation D->E + Acetophenones F Bioactive Chalcones (Antimicrobial) E->F Base Catalysis

Workflow for synthesizing bioactive imidazo[1,2-a]pyridine-3-carbaldehyde derivatives.

Protocol 1: Synthesis of the 3-Carbaldehyde Core (Vilsmeier-Haack Formylation)

Objective: Regioselective formylation at the C-3 position.

  • Reagent Preparation: Cool 1.5 mL of anhydrous DMF to 0°C. Dropwise add 2.3 equivalents of Phosphorus oxychloride (POCl₃) under continuous magnetic stirring. Allow the mixture to stir for 15 minutes until the Vilsmeier reagent forms (indicated by a slight discoloration) 3.

  • Electrophilic Attack: Add 1.0 equivalent of the synthesized 2-substituted imidazo[1,2-a]pyridine to the complex.

  • Reaction & Hydrolysis: Stir at room temperature for 8 hours. Neutralize the reaction medium by pouring it into a 20% aqueous acetic acid solution or ice-cold water to precipitate the product.

  • Self-Validation Check (Analytical): The success of formylation is confirmed via FTIR by the appearance of a sharp, characteristic carbonyl (C=O) stretch at ~1635–1650 cm⁻¹. Furthermore, ¹H NMR must show a distinct downfield singlet at ~9.8–10.2 ppm, confirming the presence of the aldehydic proton 1, 5.

Protocol 2: Microdilution Assay for Antimicrobial Activity

Objective: Quantitative determination of MIC for synthesized derivatives.

  • Preparation: Dissolve the synthesized derivative in DMSO (ensuring final DMSO concentration in the well is <1% to prevent solvent-induced toxicity).

  • Inoculation: Prepare a 96-well plate. Add 100 μL of broth containing ~10⁵ CFU/mL of the target strain (e.g., S. aureus or C. albicans) to each well.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound across the plate.

  • Incubation & Indicator: Incubate for 24 hours at 37°C. Add Resazurin (redox indicator) to all wells and incubate for an additional 2 hours.

  • Self-Validation Check (Biological): The assay is a self-validating system reliant on cellular metabolism.

    • Negative Control (Media + Inoculum + DMSO): Must turn from blue to pink (resorufin), proving the bacteria are viable and the DMSO is non-toxic. If it remains blue, the assay is invalid.

    • Positive Control (Standard Drug e.g., Ciprofloxacin/Fluconazole): Must remain blue at known MIC thresholds, proving the assay's sensitivity.

    • Test Wells: The lowest concentration well that remains blue is recorded as the MIC.

References

  • Synthesis, antimicrobial and antifungal screening of novel chalcones containing imidazo[1,2-a] pyridine nucleus. Der Pharma Chemica.
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SCIRP.
  • Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities. Academia.edu.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Der Pharma Chemica.

Sources

Comparative

FT-IR Spectroscopy Characterization of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: A Comparative Analytical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of antiviral, antimicrobial, and anti-inflammatory agents[1]. The functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of antiviral, antimicrobial, and anti-inflammatory agents[1]. The functionalization of this core, specifically the introduction of a formyl group at the 3-position to yield 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde , provides a critical synthetic handle for downstream drug development[2].

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline, non-destructive analytical technique to validate the structural integrity of this molecule. This guide provides an objective comparison of FT-IR sampling techniques (ATR vs. KBr pellet) and establishes a self-validating experimental framework for characterizing this specific pharmaceutical intermediate.

PART 1: Structural Rationale & Spectral Benchmarking

As a Senior Application Scientist, it is critical to not merely record spectra, but to understand the quantum mechanical causality behind the absorption bands. The synthesis of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is typically achieved via the Vilsmeier-Haack formylation of the 2-(3-methylphenyl)imidazo[1,2-a]pyridine precursor using POCl₃ and DMF[3].

To validate the success of this reaction, FT-IR spectroscopy is employed to detect the emergence of specific functional groups. The highly conjugated nature of the imidazo[1,2-a]pyridine ring significantly influences the vibrational frequency of the newly introduced aldehyde group.

Comparative Spectral Features (Precursor vs. Product)

The table below summarizes the expected quantitative FT-IR shifts, comparing the unformylated precursor to the target 3-carbaldehyde product.

Functional Group / VibrationPrecursor: 2-(3-Methylphenyl)imidazo[1,2-a]pyridineProduct: 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehydeMechanistic Causality for Shift / Appearance
Aldehyde Carbonyl (C=O) Stretch Absent1653 – 1693 cm⁻¹ (Strong)[4]Appearance confirms successful Vilsmeier-Haack formylation. The frequency is lower than typical aliphatic aldehydes (~1720 cm⁻¹) due to extended π-conjugation with the electron-rich imidazo[1,2-a]pyridine core[4].
Aldehydic C-H Stretch Absent~2850 cm⁻¹ & ~2750 cm⁻¹ (Weak, doublet)[4]Fermi resonance between the fundamental aldehydic C-H stretch and the first overtone of the C-H bending vibration.
Imidazopyridine Ring (C=N, C=C) 1630 – 1500 cm⁻¹1635 – 1510 cm⁻¹ (Multiple bands)[4]Slight shifts occur due to the electron-withdrawing effect of the new 3-formyl group altering the ring's dipole moment.
Aliphatic C-H Stretch (Ar-CH₃) 2950 – 2850 cm⁻¹2950 – 2850 cm⁻¹ Remains constant; confirms the preservation of the 3-methylphenyl moiety during the harsh acidic conditions of formylation.
Aromatic C-H Out-of-Plane Bend ~780 cm⁻¹ & ~690 cm⁻¹~780 cm⁻¹ & ~690 cm⁻¹ Characteristic of meta-substituted benzene rings, confirming the regiochemistry of the methyl group on the phenyl ring.
Synthesis & Validation Workflow

G A 2-(3-Methylphenyl) imidazo[1,2-a]pyridine B Vilsmeier-Haack Formylation (POCl3/DMF) A->B Electrophilic Substitution C 2-(3-Methylphenyl) imidazo[1,2-a]pyridine -3-carbaldehyde B->C Hydrolysis D FT-IR Validation (C=O stretch ~1650 cm⁻¹) C->D Characterization

Workflow of Vilsmeier-Haack synthesis and FT-IR validation of the 3-carbaldehyde derivative.

PART 2: Analytical Technique Comparison (ATR vs. KBr Pellet)

For solid pharmaceutical intermediates like imidazo[1,2-a]pyridine derivatives, selecting the correct FT-IR sampling technique is paramount. Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission are the two primary methodologies. Neither is universally superior; rather, they serve different analytical goals[5].

ParameterATR-FTIR (Attenuated Total Reflectance)KBr Pellet (Transmission)
Analytical Principle Measures the evanescent wave penetrating ~0.5–2 µm into the sample surface[5].Measures direct transmission of the IR beam through the bulk sample matrix.
Sample Preparation None required. Solid powder is pressed directly onto the crystal[6].Requires meticulous grinding and pressing with anhydrous KBr under high pressure[7].
Sensitivity & Pathlength Lower sensitivity due to shallow penetration depth. Peak intensities decrease at higher wavenumbers[5].High sensitivity. Longer effective pathlength allows for the detection of trace impurities[5].
Spectral Artifacts Subject to refractive index variations (anomalous dispersion), which can distort peak shapes[5].Prone to water vapor interference (broad OH stretch at ~3400 cm⁻¹) if KBr is not strictly anhydrous[7].
Best Used For... High-throughput screening, rapid QA/QC, and polymorph screening[5].Quantitative analysis (Beer-Lambert law compliance), library matching, and trace analysis[5].
Sampling Decision Matrix

G Start Solid Pharmaceutical Sample Q1 Primary Analytical Goal? Start->Q1 ATR_Path Rapid QA/QC or Polymorph Screening Q1->ATR_Path KBr_Path Trace Impurity Analysis or Reference Library Matching Q1->KBr_Path ATR_Method ATR-FTIR (Surface analysis, no prep) ATR_Path->ATR_Method KBr_Method KBr Pellet Transmission (Deep penetration, high sensitivity) KBr_Path->KBr_Method

Decision matrix for selecting ATR vs. KBr pellet FT-IR spectroscopy for solid samples.

PART 3: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale to ensure reproducibility.

Protocol A: KBr Pellet Transmission FT-IR (High-Sensitivity Method)

Use this method when generating definitive reference spectra for regulatory submissions or library matching.

  • Preparation of the Matrix: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use. Rationale: KBr is highly hygroscopic; residual moisture will produce a massive, artifactual O-H stretching band at ~3400 cm⁻¹ that can mask critical N-H or weak C-H overtones.

  • Sample Weighing: Accurately weigh 1–2 mg of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and 150–200 mg of anhydrous KBr.

  • Milling and Homogenization: Transfer the mixture to an agate mortar. Grind thoroughly for 3–5 minutes until the mixture is a fine, uniform powder. Rationale: The particle size must be smaller than the wavelength of the infrared radiation (typically < 2 µm) to minimize the Christiansen effect (baseline scattering and peak distortion)[7].

  • Pellet Pressing: Transfer the powder to a 13 mm die set. Apply a vacuum for 2 minutes to remove entrapped air, then apply 10 tons of pressure using a hydraulic press for 3–5 minutes[7].

  • Validation: Visually inspect the pellet. It must be highly transparent. A cloudy pellet indicates insufficient grinding or moisture absorption and must be discarded.

  • Acquisition: Place the pellet in the FT-IR sample compartment. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 64 co-added scans[8]. Background correct against a blank KBr pellet.

Protocol B: ATR-FTIR Analysis (High-Throughput Method)

Use this method for rapid in-process monitoring during the Vilsmeier-Haack synthesis.

  • Crystal Cleaning: Clean the ATR crystal (typically Diamond or ZnSe) with a lint-free wipe and volatile solvent (e.g., isopropanol or acetone). Allow to dry completely.

  • Background Acquisition: Collect a background spectrum of the ambient air/clean crystal. Rationale: Atmospheric CO₂ (2350 cm⁻¹) and water vapor must be subtracted from the final spectrum.

  • Sample Application: Place approximately 5–10 mg of the solid 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Rationale: Intimate optical contact between the solid sample and the crystal is mandatory. The evanescent wave only penetrates ~0.5–2 µm; poor contact results in artificially weak signals and poor signal-to-noise ratios[6].

  • Acquisition & Correction: Acquire the spectrum (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). Apply an ATR correction algorithm in the spectrometer software. Rationale: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra show exaggerated peaks in the fingerprint region compared to transmission spectra. The algorithm normalizes this discrepancy[5].

References

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation National Center for Biotechnology Information (PMC) URL:[Link]

  • Hepatoprotective Potentials of Promising Newly Synthesized 3-substituted-2-biphenyl Imidazo (1,2-a) Pyrimidine Derivatives Science Alert URL:[Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives Scientific Research Publishing (SCIRP) URL:[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? KinTek Solution URL:[Link]

  • Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Obtained ATR and With KBr Pellets MAS Journal of Applied Sciences URL:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unit? ResearchGate URL:[Link]

  • FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Pharmaceutical Formulation National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Validation

Benchmarking 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: A Comparative Guide to Heterocyclic Scaffolds

Executive Summary & Scaffold Rationale The imidazo[1,2-a]pyridine nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. It forms the structural foundation of several blockbuster therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The imidazo[1,2-a]pyridine nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. It forms the structural foundation of several blockbuster therapeutics, including the widely prescribed anxiolytics and sedatives zolpidem, alpidem, and necopidem[1]. Beyond central nervous system applications, recent advancements have demonstrated the scaffold's potent efficacy against specific biological targets, including kinases, tubulin, and the cytochrome bc1 complex of Mycobacterium tuberculosis[2].

Within this expansive chemical space, 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (hereafter referred to as 3-MePh-IPA ) has emerged as both a highly versatile synthetic intermediate and a promising pharmacophore. The structural logic behind this specific derivative is threefold:

  • The Imidazo[1,2-a]pyridine Core: Provides the drug-like foundation and primary target-binding interactions[1].

  • The 3-Methylphenyl (m-Tolyl) Group: Fine-tunes the molecule's lipophilicity and steric bulk, enhancing membrane permeability compared to unsubstituted variants[3].

  • The 3-Carbaldehyde Group: Acts as a highly reactive electrophilic handle, enabling rapid downstream functionalization (e.g., Knoevenagel condensations to form bioactive chalcones)[4].

LogicalRelationship Core Imidazo[1,2-a]pyridine Core Prop1 Privileged Scaffold (Drug-like) Core->Prop1 Tolyl 3-Methylphenyl Group Prop2 Lipophilicity & Steric Bulk Tolyl->Prop2 Formyl 3-Carbaldehyde Group Prop3 Electrophilic Handle (Derivatization) Formyl->Prop3

Logical mapping of structural components to their physicochemical and synthetic functions.

Structural Logic & Physicochemical Benchmarking

To objectively evaluate 3-MePh-IPA, we must benchmark it against standard, well-characterized heterocyclic scaffolds: Indole-3-carbaldehyde (I3A) and 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (PIPA) .

Table 1: Comparative Physicochemical Profiling
ParameterIndole-3-carbaldehyde (I3A)2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (PIPA)2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (3-MePh-IPA)
Molecular Weight 145.16 g/mol 222.25 g/mol 236.27 g/mol
Calculated LogP ~1.8~2.8~3.2
H-Bond Donors 100
H-Bond Acceptors 122
TPSA (Ų) 32.934.934.9
Electrophilicity Low (Indole nitrogen donates electron density, deactivating the aldehyde)High (Bridgehead nitrogen strongly activates C3 for nucleophilic attack)High (Inductive effect of the methyl group slightly enhances stability)

Causality in Design: The addition of the m-tolyl group in 3-MePh-IPA increases the partition coefficient (LogP to ~3.2) relative to PIPA. This specific lipophilicity tuning is critical for penetrating the lipid-rich cell wall of mycobacteria, a key requirement for antitubercular agents[3]. Furthermore, unlike indole-3-carbaldehyde, 3-MePh-IPA lacks a hydrogen bond donor, reducing its desolvation penalty during passive membrane diffusion.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes traditionally relies on the Vilsmeier-Haack formylation of the parent bicyclic core[4]. The C3 position is highly nucleophilic due to the electron-donating nature of the bridgehead nitrogen, making it the exclusive site for electrophilic aromatic substitution.

Recent literature highlights the shift toward green chemistry, utilizing PEG-400 under microwave irradiation to avoid hazardous solvents and drastically reduce reaction times[5]. Alternatively, Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources have been developed[6].

Protocol: Microwave-Assisted Vilsmeier-Haack Formylation in PEG-400

This self-validating protocol ensures high yields by utilizing PEG-400 as a phase-transfer catalyst and microwave energy for uniform heating[5].

Materials:

  • 2-(3-Methylphenyl)imidazo[1,2-a]pyridine (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv)

  • Dimethylformamide (DMF) (1.5 equiv)

  • PEG-400 (Reaction medium)

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a dry flask cooled to 0 °C, add DMF (1.5 equiv) dropwise to POCl₃ (1.5 equiv) under continuous stirring. Causality: The highly exothermic reaction forms the active electrophile, chloromethyleneiminium ion. Cooling prevents decomposition.

  • Substrate Addition: Add 2-(3-Methylphenyl)imidazo[1,2-a]pyridine (1.0 equiv) dissolved in 5 mL of PEG-400 to the Vilsmeier reagent. Causality: PEG-400 acts as a green, microwave-transparent solvent that stabilizes the transition state[5].

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 400 W and 90 °C for 3–5 minutes. Monitor completion via TLC (Hexane:Ethyl Acetate, 7:3). Validation: The disappearance of the highly fluorescent starting material spot confirms complete conversion.

  • Hydrolysis & Precipitation: Pour the cooled mixture into crushed ice and neutralize slowly with saturated aqueous Na₂CO₃ until pH ~ 7-8. Causality: Neutralization is strictly required to hydrolyze the iminium intermediate into the final free aldehyde. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure 3-MePh-IPA.

SyntheticWorkflow Step1 2-Aminopyridine + 3'-Methyl-2-bromoacetophenone Step2 Cyclocondensation (Reflux, EtOH) Step1->Step2 Step3 2-(3-Methylphenyl) imidazo[1,2-a]pyridine Step2->Step3 Step4 Vilsmeier-Haack Formylation (POCl3, DMF, PEG-400) Step3->Step4 Step5 2-(3-Methylphenyl)imidazo [1,2-a]pyridine-3-carbaldehyde Step4->Step5

Step-by-step synthetic workflow for 3-MePh-IPA utilizing green chemistry principles.

Biological Target Engagement & Signaling Pathways

When 3-MePh-IPA is condensed with acetophenone derivatives to form imidazopyridinyl-chalcones, the resulting compounds exhibit potent antimicrobial and antifungal properties[4]. More critically, the imidazo[1,2-a]pyridine class has been identified as a highly potent inhibitor of Mycobacterium tuberculosis[3].

Mechanistic Causality: Imidazo[1,2-a]pyridine derivatives target the cytochrome bc1 complex (QcrB) in M. tuberculosis[3]. The lipophilic biaryl ether or aryl substituents (such as the 3-methylphenyl group) are crucial for anchoring the molecule within the hydrophobic binding pocket of QcrB[3]. By inhibiting QcrB, the compounds disrupt the mycobacterial oxidative phosphorylation pathway. This halts the electron transfer chain, leading to a rapid depletion of the proton motive force (PMF) and the subsequent collapse of ATP synthesis, ultimately resulting in bacterial cell death[3].

SignalingPathway Target Cytochrome bc1 Complex (QcrB) Electron Electron Transfer Chain Blockade Target->Electron Inhibits Inhibitor 3-MePh-IPA Derivatives Inhibitor->Target Binds PMF Proton Motive Force Depletion Electron->PMF ATP ATP Synthesis Inhibition PMF->ATP Death Mycobacterial Cell Death ATP->Death

Mechanism of action for imidazo[1,2-a]pyridine derivatives targeting mycobacterial QcrB.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Advances URL:[Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives Source: Advances in Biological Chemistry (Scirp.org) URL:[Link]

  • Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400 Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL:[Link]

  • Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Comprehensive Safety and Handling Guide: 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde This document provides a detailed protocol for the safe handling, use, and disposal of 2-(3-Methylphenyl)imidazo[1,2-a]pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

This document provides a detailed protocol for the safe handling, use, and disposal of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. As a novel heterocyclic compound, its toxicological properties have not been fully investigated.[1] Therefore, a conservative approach to safety, treating the compound as potentially hazardous, is mandatory. This guide is designed for trained researchers, scientists, and drug development professionals.

Pre-Operational Hazard Assessment

Before handling this compound, a thorough risk assessment is the most critical step.[2] The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive agents.[3][4][5] While exploratory toxicology studies on some derivatives have shown no signs of hepatic or renal toxicity, off-target effects can occur, and the hazard profile of each unique analogue must be carefully considered.[6][7][8]

Safety Data Sheets (SDS) for structurally similar compounds provide the best available data for this initial assessment.

Table 1: Hazard Profile Based on Structurally Related Imidazo[1,2-a]pyridine Carbaldehydes

Hazard ClassificationGHS CategoryHazard StatementSource Compound(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.2-(3-Methoxy-phenyl)-8-methyl-imidazo[1,2-a]-pyridine-3-carbaldehyde[9], 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde[10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Imidazo[1,2-a]pyridine-2-carbaldehyde[1], 4-Pyridinecarboxaldehyde[11]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.Imidazo[1,2-a]pyridine-2-carbaldehyde[1], 4-Pyridinecarboxaldehyde[11]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.2-(3-Methoxy-phenyl)-8-methyl-imidazo[1,2-a]-pyridine-3-carbaldehyde[9]

Based on this data, 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde must be handled as a substance that is harmful if swallowed and causes significant skin, eye, and respiratory irritation.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense.[12] Prioritizing engineering and administrative controls is essential for minimizing exposure.

  • Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[13] This is crucial for containing fine powders and any potential vapors, thereby preventing respiratory exposure.

  • Ventilation: The laboratory must be equipped with general ventilation systems, including showers and eyewash stations, that are tested and operational.[14]

  • Administrative Controls:

    • Restrict access to the handling area to trained personnel only.

    • Never work alone when handling potentially hazardous materials.[13]

    • Prohibit eating, drinking, and the application of cosmetics in the laboratory.[13][15]

    • Develop a standard operating procedure (SOP) specific to your experiment and have it approved by your institution's safety officer.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and must be based on the highest potential risk.[16] The minimum required PPE for handling 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde includes:

  • Hand Protection :

    • Glove Type : Nitrile gloves are a suitable initial choice, offering protection against a range of chemicals. However, for aldehydes and heterocyclic compounds, butyl rubber or Viton® may offer superior resistance.[16][17]

    • Protocol : Always double-glove when handling the neat compound or concentrated solutions. Inspect gloves for any signs of degradation or punctures before each use.[13] Remove the outer glove immediately upon contamination and wash hands thoroughly after all operations.[18] Never wear gloves outside of the laboratory area.[15]

  • Eye and Face Protection :

    • Minimum Requirement : Tightly fitting safety goggles with side-shields are mandatory to protect against splashes and dust.[12][19]

    • Enhanced Protection : When handling larger quantities (>1g) or if there is a significant risk of splashing, a full-face shield must be worn in conjunction with safety goggles.[12][20]

  • Body Protection :

    • A clean, flame-resistant laboratory coat with a closed front must be worn at all times.[20]

    • Ensure clothing covers all exposed skin; long pants and closed-toe shoes are required.[13][18] Sandals or perforated shoes are strictly forbidden.[13]

  • Respiratory Protection :

    • Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.

    • If engineering controls fail or for emergency situations such as a large spill, a NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary.[14] Use of respiratory protection requires prior medical clearance and fit-testing.

Operational and Disposal Plans

A systematic workflow minimizes risk and ensures procedural integrity. The following diagram and protocols outline the essential steps for safe handling from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Post-Operation A 1. Conduct Risk Assessment (Review SDS of Analogs) B 2. Verify Engineering Controls (Fume Hood Certification) A->B Proceed if safe C 3. Don Appropriate PPE (Double Gloves, Goggles) B->C D 4. Weigh Compound (Use anti-static weigh boat) C->D Enter operational phase E 5. Prepare Solution (Add solid to solvent slowly) D->E F 6. Perform Reaction (Maintain containment) E->F G 7. Decontaminate Surfaces & Glassware F->G Reaction complete H 8. Dispose of Waste (Segregate Halogenated/Non-halogenated) G->H I 9. Doff PPE & Wash Hands H->I

Caption: A logical workflow for the safe handling of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area within a chemical fume hood for the procedure.

    • Assemble all necessary equipment (glassware, spatulas, solvents) inside the hood before introducing the compound.

    • Prepare a waste container, properly labeled, inside the hood.[13]

  • Handling the Solid :

    • When weighing the solid powder, use a tared weigh paper or anti-static dish to prevent dispersal.

    • Perform transfers carefully to avoid creating dust.

    • Close the primary container tightly immediately after use and wipe it down with a damp cloth before removing it from the hood.

  • Preparing Solutions :

    • Slowly add the solid compound to the solvent with stirring to prevent splashing.

    • Ensure the vessel is appropriately sized to contain the solution during mixing.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Spill :

    • For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material using spark-proof tools into a sealed, labeled container for hazardous waste disposal.[19]

    • For large spills, evacuate the area and contact your institution's emergency response team.

Storage and Disposal
  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines.[1][9][19]

  • Disposal : All waste materials (excess compound, contaminated absorbents, used PPE) must be disposed of as hazardous chemical waste.[1][9] Do not discharge to sewer systems.[19] Follow all local, state, and federal regulations for chemical waste disposal.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • ChemicalBook. (2022, August 11). Imidazo[1,2-a]pyridine, HCl - Safety Data Sheet.
  • Labour Department. (2009, January). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals.
  • Med.Navy.mil. (2025, November 7). Chapter 10 – Personal Protective Equipment.
  • University of Nebraska-Lincoln. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025, December 20). Imidazo[1,2-a]pyridine-2-carbaldehyde - SAFETY DATA SHEET.
  • CymitQuimica. (2023, October 11). 2-(3-Methoxy-phenyl)-8-methyl-imidazo[1,2-a]-pyridine-3-carbaldehyde - SAFETY DATA SHEET.
  • The Perfumers Apprentice. (2025, August 1). Cuminic Aldehyde - SAFETY DATA SHEET.
  • NextSDS. (n.d.). 2-(2,5-DIMETHYLPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE - Chemical Substance Information.
  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • University of Vienna. (n.d.). Institute of Organic Chemistry Safety Regulations.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Key Organics. (2017, December 1). 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde - Safety Data Sheet.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • University of Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY.
  • León-Rivera, I., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730-742.
  • TCI Chemicals. (2025, December 12). 4-Pyridinecarboxaldehyde - SAFETY DATA SHEET.
  • PubMed. (2022, August 9). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties.
  • ResearchGate. (2022, August). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties.
  • MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
  • PubMed Central. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • NextSDS. (n.d.). 2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE - Chemical Substance Information.
  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • ACS Omega. (2019, March 1). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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